Jaborosalactone D
Overview
Description
Jaborosalactone D is a naturally occurring compound belonging to the withanolide family, which are C28-steroidal lactones. These compounds are primarily found in plants of the Solanaceae family, particularly in the genus Jaborosa. This compound has garnered attention due to its unique chemical structure and potential biological activities, including antifeedant and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jaborosalactone D is typically isolated from the roots of Jaborosa integrifolia. The preparation involves extracting the dried and powdered roots with ethanol at room temperature. The extract is then concentrated under reduced pressure, followed by defatting with a hexane-methanol-water mixture. The methanolic layer is further concentrated, and the residue is extracted with chloroform. The chloroformic layer is then processed by chromatography to yield this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive research and application.
Chemical Reactions Analysis
Types of Reactions: Jaborosalactone D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound serves as a model for studying the chemical behavior of withanolides and their derivatives.
Industry: While industrial applications are limited, the compound’s unique structure and biological activities make it a subject of interest for developing new bioactive agents.
Mechanism of Action
Jaborosalactone D is part of a broader group of withanolides, which include compounds such as Jaborosalactone A, Jaborosalactone B, and Jaborosalactone P. These compounds share a similar steroidal lactone structure but differ in their functional groups and stereochemistry . The unique structural features of this compound, such as its specific hydroxylation pattern, contribute to its distinct biological activities.
Comparison with Similar Compounds
- Jaborosalactone A
- Jaborosalactone B
- Jaborosalactone P
Jaborosalactone D stands out due to its specific structural modifications, which may enhance its biological activity compared to other withanolides.
Properties
IUPAC Name |
(2R)-2-[(1S)-1-[(5R,6R,8S,9S,10R,13S,14S,17R)-5,6-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-15-12-22(34-25(32)18(15)14-29)16(2)19-7-8-20-17-13-24(31)28(33)10-5-6-23(30)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,29,31,33H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22+,24+,26+,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWRZKAVHDHGID-VZGLNVPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19891-82-8 | |
Record name | Jaborosalactone D | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Jaborosalactone D | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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